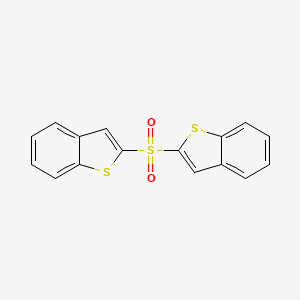

2,2'-Sulfonylbis(1-benzothiophene)

Description

Significance of Benzothiophene (B83047) Scaffolds in Advanced Chemical Systems

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged scaffold in both medicinal chemistry and materials science. bldpharm.comrsc.org Its rigid, planar structure and electron-rich nature make it a versatile building block for the synthesis of a wide array of complex molecules.

In the realm of medicinal chemistry, the benzothiophene nucleus is a core component of several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene , the antiasthmatic agent zileuton , and the antifungal drug sertaconazole . rsc.orgnih.gov The benzothiophene moiety's ability to interact with various biological targets has led to its incorporation into compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.govrsc.org

In materials science, benzothiophene derivatives, particularly those that are part of larger π-conjugated systems like mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), are highly valued for their application in organic electronics. mdpi.com These materials often exhibit excellent thermal stability and high charge carrier mobility, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.comnih.gov

The synthesis of substituted benzothiophenes is an active area of research, with numerous methods developed to access a variety of derivatives. These methods include the cyclization of o-alkynyl thioanisoles, palladium-catalyzed cross-coupling reactions, and visible-light-promoted cyclizations. nih.govnih.govmdpi.com

Role of Sulfonyl Moieties in Molecular Design

The sulfonyl group (-SO₂-), characterized by a sulfur atom double-bonded to two oxygen atoms, is a powerful functional group in molecular design due to its unique electronic and structural properties. Its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule, a feature that is widely exploited in the development of new materials and pharmaceuticals.

The incorporation of a sulfonyl group can enhance the metabolic stability of a drug molecule and improve its binding affinity to target proteins through hydrogen bond interactions. researchgate.net Furthermore, the oxidation of a sulfide (B99878) to a sulfone is a common strategy to modulate the electronic structure of organic materials, often leading to enhanced fluorescence and altered redox properties. mdpi.com For instance, the oxidation of thiophene-based oligomers to their corresponding sulfones can transform them from electron-donating to electron-accepting materials, making them suitable for use as n-type semiconductors. mdpi.com

Overview of 2,2'-Sulfonylbis(1-benzothiophene) within Bis-Heterocyclic Architectures

2,2'-Sulfonylbis(1-benzothiophene) represents a sophisticated molecular design that brings together two benzothiophene units through a sulfonyl bridge. This bis-heterocyclic architecture is of particular interest because it combines the desirable properties of the benzothiophene scaffold with the strong electronic influence of the sulfonyl group.

While specific research on 2,2'-Sulfonylbis(1-benzothiophene) is not extensively documented in publicly available literature, its structure suggests several potential applications. The sulfonyl group is expected to significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to the parent benzothiophene, which could be advantageous for applications in organic electronics. The symmetrical arrangement of the two benzothiophene moieties could lead to interesting self-assembly properties and potentially high crystallinity in the solid state, a crucial factor for efficient charge transport in organic semiconductors.

The synthesis of such a molecule could potentially be achieved through the oxidation of the corresponding bis(1-benzothiophen-2-yl) sulfide. Various oxidation methods are available for converting sulfides to sulfones, including the use of reagents like hydrogen peroxide in combination with a catalyst or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Another potential synthetic route could involve the reaction of a 2-lithiated benzothiophene with sulfuryl chloride.

The properties of the closely related mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene 5,5,10,10-tetraoxide (BTBTTO), which contains two sulfone groups within a fused ring system, provide some insight into the potential characteristics of 2,2'-Sulfonylbis(1-benzothiophene). Studies on BTBTTO have shown that the oxidation of the sulfur atoms leads to increased thermal stability and enhanced emission properties, with quantum yields exceeding 99%. mdpi.com These findings suggest that 2,2'-Sulfonylbis(1-benzothiophene) could also exhibit high thermal stability and strong fluorescence, making it a candidate for applications in light-emitting devices.

Detailed Research Findings

While direct experimental data for 2,2'-Sulfonylbis(1-benzothiophene) is scarce, we can infer its potential properties based on related structures and general chemical principles.

Table 1: Inferred Physicochemical Properties of 2,2'-Sulfonylbis(1-benzothiophene)

| Property | Inferred Value/Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C₁₆H₁₀O₂S₃ | Based on the chemical structure |

| Molecular Weight | 346.45 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | High molecular weight and polarity |

| Solubility | Likely soluble in polar organic solvents | Presence of the polar sulfonyl group |

| Thermal Stability | Expected to be high | Based on the stability of the benzothiophene scaffold and related sulfones mdpi.com |

Table 2: Potential Spectroscopic Characteristics of 2,2'-Sulfonylbis(1-benzothiophene)

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic protons of the benzothiophene rings would appear in the downfield region, likely shifted further downfield compared to unsubstituted benzothiophene due to the electron-withdrawing sulfonyl group. |

| ¹³C NMR | Carbon signals, particularly those of the thiophene ring, would be shifted downfield. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group would be present, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. |

2,2'-Sulfonylbis(1-benzothiophene) stands as a compelling target for chemical synthesis and investigation. Its structure, which marries the robust and electronically versatile benzothiophene scaffold with the powerful electron-withdrawing sulfonyl linker, suggests a range of intriguing properties. Drawing parallels with related and well-studied compounds, it is reasonable to anticipate that this bis-heterocyclic sulfone could find applications in advanced materials, particularly in the field of organic electronics, where tailored electronic properties and high stability are paramount. Further research into the synthesis and characterization of this specific molecule is warranted to fully unlock its potential and to enrich the growing family of advanced chemical systems based on benzothiophene.

Structure

3D Structure

Properties

CAS No. |

93054-37-6 |

|---|---|

Molecular Formula |

C16H10O2S3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-(1-benzothiophen-2-ylsulfonyl)-1-benzothiophene |

InChI |

InChI=1S/C16H10O2S3/c17-21(18,15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H |

InChI Key |

KXIGTQSCFXRFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)C3=CC4=CC=CC=C4S3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Sulfonyl Group

The sulfonyl group (SO₂) is a key functional group that significantly influences the electronic properties and reactivity of the entire molecule. Its strong electron-withdrawing nature impacts the adjacent benzothiophene (B83047) rings and serves as a potential site for chemical modification.

Chemical Transformations and Stability Considerations

The sulfonyl group in diaryl sulfones, such as 2,2'-Sulfonylbis(1-benzothiophene), is generally considered chemically robust and stable under many reaction conditions. However, it can undergo specific transformations. For instance, oxidation of the thiophene (B33073) sulfur in related benzothiophene systems to a sulfonyl group alters the electron-donating thienyl sulfur into a strong electron-accepting group. mdpi.com This transformation has been shown to increase the thermal stability and alter the electronic properties of the molecule. mdpi.com

Reactivity of the Benzothiophene Subunits

The benzothiophene moieties are the primary sites for a variety of chemical reactions, including electrophilic substitution, metalation, cycloaddition, and radical-mediated transformations. The presence of the deactivating sulfonyl group influences the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In benzothiophene derivatives, the position of substitution is influenced by the electronic nature of the substituents already present on the ring. youtube.comacs.orgstudysmarter.co.uk The sulfonyl group, being strongly electron-withdrawing, deactivates the benzothiophene rings towards electrophilic attack. rsc.orglibretexts.orgyoutube.com

Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. youtube.comlibretexts.orgyoutube.com In the case of benzothiophene itself, electrophilic attack typically occurs at the C3 position. youtube.com However, the presence and position of substituents can alter this preference. For instance, in iosrjournals.orgbenzothieno[3,2-b] iosrjournals.orgbenzothiophene, monosubstitution occurs preferentially at the 2-position and to a lesser extent at the 4-position. researchgate.net For 2,2'-Sulfonylbis(1-benzothiophene), the sulfonyl group at the 2-position would be expected to direct electrophilic substitution to other positions on the benzothiophene nucleus, likely the 4, 5, 6, or 7 positions, due to the deactivating effect on the thiophene ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes

| Substituent Type | Directing Effect | Ring Activity |

| Electron-Donating Groups (e.g., -OH, -NH₂, -Alkyl) | Ortho, Para | Activating |

| Electron-Withdrawing Groups (e.g., -NO₂, -SO₃H, -CN) | Meta | Deactivating |

| Halogens (e.g., -Cl, -Br) | Ortho, Para | Deactivating |

This table provides a general overview of substituent effects on the regioselectivity of electrophilic aromatic substitution on a benzene (B151609) ring. youtube.comlibretexts.orgyoutube.com

Metalation Reactions and Subsequent Functionalization

Metalation, typically using organolithium reagents like butyllithium (B86547), is a powerful method for the specific functionalization of aromatic heterocycles. researchgate.netyoutube.com The position of metalation is often directed by the most acidic proton or by a directing group. In the case of iosrjournals.orgbenzothieno[3,2-b] iosrjournals.orgbenzothiophene, metalation with butyllithium occurs preferentially at the 1-position. researchgate.net Subsequent reactions with electrophiles such as N,N-dimethylformamide (DMF), carbon dioxide, or iodine lead to the corresponding 1-substituted derivatives. researchgate.net

Cycloaddition Reactions of Oxidized Benzothiophene Moieties

Oxidized benzothiophene derivatives, such as benzothiophene S-oxides and S,S-dioxides, can participate in cycloaddition reactions. iosrjournals.org These reactions are valuable for the construction of more complex cyclic and polycyclic structures. Benzothiophene S-oxides have been shown to react as the ene-component in [3+2] cycloadditions and as the diene component in Diels-Alder type [4+2] cycloadditions. iosrjournals.org For example, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with nonstabilized azomethine ylides have been developed to synthesize fused tricyclic systems. nih.gov

While there is no direct evidence for 2,2'-Sulfonylbis(1-benzothiophene) itself undergoing such reactions, the oxidized nature of the sulfonyl bridge suggests that the benzothiophene subunits might exhibit altered reactivity in cycloaddition processes compared to unoxidized benzothiophenes. The electron-withdrawing sulfonyl group could potentially activate the double bonds within the thiophene ring for certain types of cycloadditions.

Radical-Mediated Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. acs.orguchicago.edu These reactions can proceed under conditions where ionic reactions are not feasible. For instance, radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols has been used to synthesize 2-alkoxymethylbenzothiophenes. acs.orgresearchgate.net

The generation of sulfonyl radicals from sulfonylhydrazides under electrochemical conditions has been reported to lead to the synthesis of benzothiophene-1,1-dioxides through a spirocyclization intermediate. nih.gov Furthermore, photo-mediated processes can generate mesyloxy radicals that are capable of C-H bond cleavage, leading to functionalization. rsc.org While specific radical-mediated reactions involving 2,2'-Sulfonylbis(1-benzothiophene) are not detailed in the literature, the general principles of radical chemistry suggest that this compound could potentially undergo functionalization through radical pathways, for example, via hydrogen atom abstraction from the benzothiophene rings followed by radical trapping. rsc.org

Mechanistic Investigations

Detailed studies into the reaction mechanisms involving sulfonyl-bridged benzothiophenes are crucial for optimizing synthetic routes and understanding their stability.

While direct mechanistic studies for the synthesis of 2,2'-Sulfonylbis(1-benzothiophene) are not extensively documented, plausible reaction pathways can be inferred from the well-established chemistry of benzothiophene and sulfone formation. The formation of the sulfonyl bridge between two benzothiophene moieties likely proceeds through a multi-step process.

One potential pathway involves the controlled oxidation of a pre-formed bis(1-benzothien-2-yl) sulfide (B99878). This oxidation would likely proceed stepwise, first forming the corresponding sulfoxide (B87167), which is then further oxidized to the sulfone. The oxidation of thiophene derivatives to their respective sulfoxides and sulfones is a known transformation. For instance, the oxidation of thiophenes using hydrogen peroxide catalyzed by methyltrioxorhenium(VII) occurs in a stepwise manner, with the rate of conversion from sulfide to sulfoxide being influenced by the electronic nature of the substituents. nih.gov Electron-donating groups on the thiophene ring increase the rate of the initial oxidation to the sulfoxide. nih.gov A similar principle could apply to the formation of 2,2'-Sulfonylbis(1-benzothiophene).

Another plausible mechanism for the formation of related sulfonated benzothiophenes involves a tandem radical addition-cyclization pathway. For example, the electrochemical synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates is initiated by the formation of a sulfonyl radical which then participates in a cascade reaction. organic-chemistry.org While this leads to a sulfonyl group attached to the 3-position rather than bridging two benzothiophene units at the 2-position, it highlights the potential for radical-mediated pathways in the formation of C-S(O2) bonds in this heterocyclic system.

The synthesis of benzothiophene derivatives can also be achieved through various catalytic and non-catalytic methods, including electrophilic cyclization of o-alkynylthioanisoles, aryne reactions with alkynyl sulfides, and palladium-catalyzed coupling reactions. nih.govresearchgate.netrsc.org The subsequent formation of the sulfonyl bridge would then require a specific oxidation step. The oxidation of 2,7-dibromo psu.edubenzothieno[3,2-b] psu.edubenzothiophene with meta-chloroperoxybenzoic acid (m-CPBA) has been shown to produce the corresponding 5,5-dioxide and 5,5,10,10-tetraoxide, demonstrating the accessibility of the sulfone oxidation state in related bridged systems. mdpi.com

The catalytic aspects of reactions involving benzothiophene sulfones have been primarily focused on their decomposition, which is relevant for understanding the stability and potential transformations of 2,2'-Sulfonylbis(1-benzothiophene). The decomposition of benzothiophenic and dibenzothiophenic sulfones has been studied using basic metal oxide catalysts, such as MgO-based systems. psu.edu

In these studies, the catalytic activity was found to be significantly influenced by the crystallite size of the MgO. psu.edu Smaller crystallites, achieved at lower calcination temperatures, exhibited higher activity for sulfone decomposition. The support material also plays a crucial role, with MgO/SiO2 showing high activity, while MgO/TiO2 promoted the undesired reduction of sulfones back to the corresponding sulfur compounds. psu.edu This suggests that the catalyst-support interaction dictates the reaction selectivity, either towards complete desulfurization or reduction of the sulfonyl group.

The decomposition of dibenzothiophene (B1670422) sulfone over K-based oxides supported on alumina (B75360) has also been investigated. rsc.orgrsc.org The conversion of the sulfone was found to be linearly correlated with the total basic sites of the catalyst. rsc.org This indicates that the basicity of the catalyst is a key parameter in promoting the cleavage of the C-S bonds in the sulfone.

The stability of the sulfonyl group in 2,2'-Sulfonylbis(1-benzothiophene) would likely be influenced by similar catalytic conditions. The presence of basic sites could facilitate its decomposition, potentially leading to the formation of biphenyl (B1667301) and sulfur dioxide, as has been proposed for the decomposition of dibenzothiophene sulfone. rsc.org Conversely, understanding these decomposition pathways is essential for developing conditions where the sulfonyl bridge remains intact during other chemical transformations of the molecule.

The oxidation of benzothiophenes to their sulfones can be catalyzed by various systems. For example, tungsten(VI) oxide has been used as a catalyst for the oxidation of dibenzothiophene to its sulfone. utrgv.edu Similarly, methyltrioxorhenium(VII) catalyzes the oxidation of various thiophene derivatives with hydrogen peroxide. nih.gov In the context of synthesizing 2,2'-Sulfonylbis(1-benzothiophene), the choice of catalyst would be critical to selectively achieve the desired sulfone without promoting side reactions or decomposition. Inhibition of catalytic activity could occur due to strong adsorption of the substrate or product on the catalyst surface, or by the presence of impurities that poison the active sites.

Table 1: Catalytic Decomposition of Benzothiophenic and Dibenzothiophenic Sulfones

| Catalyst | Support | Fuel Matrix | Sulfone Type | Temperature (°C) | Decomposition (%) | Reference |

| 30% MgO | SiO₂ | JP-5 Jet Fuel | Benzothiophenic | 400 | ~97 | psu.edu |

| 30% MgO | SiO₂ | BP-325 Diesel Fuel | Dibenzothiophenic | 450 | ~77 | psu.edu |

| 10% K₂O | γ-Al₂O₃ | Model Diesel | Dibenzothiophene | 260 | 63.9 | rsc.orgrsc.org |

| Mg-Al LDH | - | Kerosene | Mixed | 475 | 75-84 | ekb.eg |

Advanced Derivatization and Analog Design

Functionalization of the Benzothiophene (B83047) Rings

The benzothiophene moieties in 2,2'-Sulfonylbis(1-benzothiophene) present multiple sites for functionalization, allowing for the introduction of a wide array of substituents that can significantly alter the molecule's physical and electronic properties. These modifications can influence solubility, molecular packing in the solid state, and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Common strategies for the functionalization of benzothiophene and related thieno-aromatic systems include electrophilic aromatic substitution and cross-coupling reactions. For instance, bromination of the benzothiophene rings can be achieved, providing a handle for subsequent reactions such as Suzuki or Heck cross-coupling. mdpi.com This allows for the introduction of various aryl or vinyl groups, extending the π-conjugation of the system. The introduction of such groups can lead to a red-shift in the absorption and emission spectra, indicating a narrowing of the HOMO-LUMO gap.

Furthermore, the incorporation of electron-donating or electron-withdrawing groups at specific positions on the benzothiophene rings is a powerful tool for tuning the electronic character of the molecule. For example, attaching electron-donating moieties like alkoxy or amino groups can raise the HOMO level, which is beneficial for hole injection and transport in organic field-effect transistors (OFETs). Conversely, the introduction of electron-withdrawing groups, such as cyano or fluoro substituents, can lower the LUMO level, enhancing electron injection and transport capabilities.

The strategic placement of bulky alkyl or trialkylsilyl side chains can be employed to control the intermolecular interactions and solid-state packing of the resulting materials. This can improve solubility in organic solvents, facilitating solution-based processing techniques, and can also influence the charge carrier mobility by modifying the π-π stacking distance and orientation. nih.gov

A series of novel bis(benzothiophene-S,S-dioxide) fused blue-emitting molecules, which are structurally related to 2,2'-Sulfonylbis(1-benzothiophene), have been synthesized and functionalized with naphthalene, spirobifluorene, and 9,9,9',9'-tetraoctyl-9H,9'H-2,2'-difluoren. rsc.org The incorporation of these different electron-donating units effectively controlled the π-conjugation length, which had a profound influence on the thermal, photophysical, and electrochemical properties of the molecules. rsc.org All of these derivatives exhibited blue emission in electroluminescent devices, with the 9,9,9',9'-tetraoctyl-9H,9'H-2,2'-difluoren functionalized molecule showing the highest current efficiency. rsc.org

Modification of the Sulfonyl Bridge for Tunable Properties

The sulfonyl bridge in 2,2'-Sulfonylbis(1-benzothiophene) is not merely a linker but plays a crucial role in defining the electronic properties of the molecule. The strong electron-withdrawing nature of the sulfonyl group significantly lowers the energy levels of the frontier molecular orbitals compared to the non-oxidized thioether-bridged counterpart. This modification is a key strategy for transforming a p-type or bipolar material into an n-type semiconductor.

The degree of oxidation of the sulfur bridge offers a direct route to tune the electronic characteristics. While 2,2'-Sulfonylbis(1-benzothiophene) contains a fully oxidized sulfonyl group (SO2), related compounds with a sulfoxide (B87167) bridge (SO) can also be synthesized. The sulfoxide bridge is also electron-withdrawing, but to a lesser extent than the sulfone. This allows for a finer tuning of the LUMO energy level.

Studies on the isomeric compound researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) and its oxidized derivatives provide valuable insights. mdpi.com The oxidation of the sulfur atoms in the BTBT core to form the corresponding dioxide and tetraoxide derivatives leads to a significant red-shift in both the absorption and emission spectra. mdpi.com This is attributed to the lowering of the LUMO energy level due to the electron-withdrawing sulfonyl groups. The oxidized forms also exhibit enhanced thermal stability and impressive fluorescence quantum yields, in some cases exceeding 99%. mdpi.com

The table below summarizes the effect of sulfur oxidation on the optical properties of 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (2,7-diBr-BTBT), a structural isomer of a dibrominated derivative of the target compound.

| Compound | λabs (nm) in DCM | λem (nm) in DCM | Stokes Shift (nm) in DCM | Quantum Yield (ΦF) in DCM |

|---|---|---|---|---|

| 2,7-diBr-BTBT | 350 | 380 | 30 | 0.45 |

| 2,7-diBr-BTBTDO (Dioxide) | 385 | 450 | 65 | >0.99 |

| 2,7-diBr-BTBTTO (Tetraoxide) | 400 | 490 | 90 | >0.99 |

These findings underscore the potential of modifying the oxidation state of the sulfur bridge as a powerful strategy to fine-tune the optoelectronic properties of bis(benzothiophene) systems.

Design Principles for Modulating Optoelectronic and Electronic Characteristics

The design of 2,2'-Sulfonylbis(1-benzothiophene) analogs with specific optoelectronic and electronic characteristics is guided by fundamental principles of physical organic chemistry and materials science. The primary goal is to control the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the intermolecular interactions to optimize performance in electronic devices.

A key design principle is the concept of donor-acceptor (D-A) architecture. In the case of 2,2'-Sulfonylbis(1-benzothiophene), the sulfonyl bridge acts as a strong electron acceptor. By attaching electron-donating groups to the benzothiophene rings, a D-A-D type structure can be created. This intramolecular charge transfer character can lead to a significant reduction in the HOMO-LUMO gap, shifting the absorption and emission to longer wavelengths. The strength of the donor and acceptor components directly influences the extent of this shift.

The following table illustrates the calculated electronic properties of 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (2,7-diBr-BTBT) and its oxidized derivatives, which serve as a model for understanding the impact of the sulfonyl group.

| Compound | EHOMO (eV) | ELUMO (eV) | Eg (eV) |

|---|---|---|---|

| 2,7-diBr-BTBT | -6.01 | -1.98 | 4.03 |

| 2,7-diBr-BTBTDO (Dioxide) | -6.45 | -2.85 | 3.60 |

| 2,7-diBr-BTBTTO (Tetraoxide) | -6.85 | -3.55 | 3.30 |

As shown in the table, increasing the number of sulfonyl groups (from the unoxidized form to the dioxide and then the tetraoxide) leads to a progressive lowering of both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. mdpi.com This results in a systematic reduction of the energy gap. mdpi.com

For applications in hole-transporting materials, the design should aim for a high-lying HOMO level for efficient hole injection from the anode and good orbital overlap for effective hole transport. rsc.orgrsc.org For electron-transporting materials, a low-lying LUMO level is desired for efficient electron injection from the cathode. researchgate.net The strong electron-withdrawing nature of the sulfonyl bridge in 2,2'-Sulfonylbis(1-benzothiophene) makes it an excellent core for developing electron-transporting or ambipolar materials. By combining the principles of D-A design, functionalization of the benzothiophene rings, and modification of the sulfonyl bridge, a diverse range of materials based on the 2,2'-Sulfonylbis(1-benzothiophene) scaffold can be rationally designed for specific electronic applications.

Spectroscopic and Advanced Structural Characterization

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the chemical structure of 2,2'-Sulfonylbis(1-benzothiophene).

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For benzothiophene (B83047) derivatives, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. nih.govchemicalbook.com The specific chemical shifts and coupling constants of the protons in the benzothiophene rings are influenced by the electron-withdrawing nature of the sulfonyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The signals for the carbon atoms in the benzothiophene rings are observed in the aromatic region of the spectrum. nih.govmdpi.com The carbon atoms directly attached to the sulfonyl group will experience a downfield shift due to the deshielding effect of the electronegative oxygen atoms.

Detailed analysis of both ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY, HMQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. bas.bg

| Representative NMR Data for Benzothiophene Derivatives | ||

|---|---|---|

| Nucleus | Chemical Shift Range (ppm) | Reference |

| ¹H | 7.0 - 8.0 | nih.govchemicalbook.com |

| ¹³C | Aromatic region | nih.govmdpi.com |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in 2,2'-Sulfonylbis(1-benzothiophene). The most characteristic vibrations are those of the sulfonyl group.

The IR spectrum will prominently feature strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂). These bands typically appear in the regions of 1322-1120 cm⁻¹ and 1179-1234 cm⁻¹, respectively. researchgate.net The presence of these intense peaks is a clear indicator of the sulfone functionality.

Additionally, bands related to the C-S bond stretching are expected, often observed around 650-662 cm⁻¹. researchgate.net The aromatic C-H and C=C stretching vibrations from the benzothiophene rings will also be present in the spectrum.

| Characteristic IR Absorption Bands | ||

|---|---|---|

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1322 - 1120 |

| Symmetric Stretch | 1179 - 1234 | |

| Carbon-Sulfur | Stretch | 650 - 662 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 2,2'-Sulfonylbis(1-benzothiophene) is expected to show absorption bands corresponding to π-π* transitions within the aromatic benzothiophene system. mdpi.comresearchgate.net

The introduction of the sulfonyl group can influence the position and intensity of these absorption bands. In some cases, the sulfonyl group can lead to a red-shift (bathochromic shift) of the absorption maxima compared to the parent benzothiophene molecule. mdpi.com The absorption spectrum of benzothiophene itself shows bands above 250 nm. researchgate.net For related sulfoximine (B86345) derivatives of dibenzothiophene (B1670422), absorption maxima have been observed around 274 nm and 319 nm. researchgate.net

| UV-Vis Absorption Data for Related Compounds | |

|---|---|

| Compound Type | Absorption Maxima (λmax) |

| Benzothiophene | > 250 nm researchgate.net |

| Dibenzothiophene Sulfoximine Derivatives | ~274 nm, ~319 nm researchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emissive properties of 2,2'-Sulfonylbis(1-benzothiophene) upon excitation with UV light. Benzothiophene itself is known to be emissive. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, will be influenced by the molecular structure and the presence of the sulfonyl group.

For some related benzothiazole (B30560) derivatives, fluorescence emission has been observed in the range of 380-450 nm. The study of the fluorescence spectrum can provide information about the excited state dynamics of the molecule.

Mass Spectrometry (MS, HRMS, ESI-MS, MALDI-HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 2,2'-Sulfonylbis(1-benzothiophene).

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. nih.govmdpi.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to ionize the molecule for mass analysis.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the fragmentation of related bis-(2-benzothiazolyl)thiophenes has been studied to understand the stability of different parts of the molecule. nih.gov The mass spectrum of the parent compound, benzo[b]thiophene, is also well-documented. nist.gov

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of 2,2'-Sulfonylbis(1-benzothiophene) and to estimate the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk

By measuring the oxidation and reduction potentials of the compound, the HOMO and LUMO energy levels can be calculated. researchgate.netlew.ro These energy levels are crucial for understanding the electron-accepting or electron-donating capabilities of the molecule, which is important for its potential applications in electronic materials. The HOMO-LUMO energy gap, which can also be estimated from UV-Vis spectroscopy, determines the electronic properties of the material. lew.rorsc.org

| Information Obtained from Cyclic Voltammetry | |

|---|---|

| Parameter | Significance |

| Oxidation Potential | Used to estimate HOMO energy level core.ac.ukresearchgate.net |

| Reduction Potential | Used to estimate LUMO energy level core.ac.ukresearchgate.net |

| HOMO-LUMO Gap | Determines electronic properties lew.rorsc.org |

Advanced Structural Elucidation

For derivatives of benzothiophene, X-ray diffraction analysis has been crucial in confirming their molecular structures and understanding the impact of chemical modifications on their crystal packing. mdpi.com For instance, the crystal structures of two benzothiophene derivatives revealed that the benzothiophene rings are essentially planar. nih.gov The analysis also detailed the dihedral angles between the thiophene (B33073) ring system and attached phenyl rings. nih.gov In a study of 2,7-dibromo gla.ac.ukbenzothieno[3,2-b] gla.ac.ukbenzothiophene (2,7-diBr-BTBT) and its S-oxides, single-crystal X-ray analysis was used to verify the structures and analyze the effect of sulfur oxidation on the crystal packing. mdpi.com Similarly, the structures of isomeric sulfolenes have been determined, showing planar rings in some cases and twisted conformations in halogenated derivatives. researchgate.net

Table 1: Crystallographic Data for a Benzothiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.340(2) |

| b (Å) | 7.0887(15) |

| c (Å) | 6.2811(13) |

Data for 2,5-dihydrothiophene (B159602) 1,1-dioxide. researchgate.net

The conformation of a molecule, defined by the spatial arrangement of its atoms, is critical to its physical and chemical properties. Torsion angles, which describe the rotation around a chemical bond, are key parameters in defining the molecular conformation.

Theoretical calculations and experimental techniques are used to investigate the molecular conformation of benzothiophene-containing molecules. For 2,2'-bibenzothiophene, computational studies have shown that the molecule has two energy minima at syn-gauche and anti-gauche conformations, with the latter being slightly more stable. clockss.org The torsional potential energy surface indicates the energy barriers between different conformations. clockss.org In another example, the molecular structure of a benzothiophene derivative was found to have a nearly orthogonal arrangement between the thiophene ring system and an attached phenyl ring, with a specific dihedral angle. nih.gov For 2,7-bis(octyloxy) gla.ac.ukbenzothieno[3,2-b]-benzothiophene thin films, grazing incidence wide-angle X-ray scattering revealed a temperature-induced structural transition involving a change in the molecular tilt angle with respect to the surface normal. csic.es The study of 2-(2-pyridyl)benzo[b]thiophene using rotational spectroscopy identified two planar conformers, with the cis-locked geometry being more stable. indico.global

Table 2: Torsional Angles at Potential Minima for 2,2'-Bibenzothiophene

| Conformation | Torsional Angle (φ) |

|---|---|

| syn-gauche | 44° |

| anti-gauche | 157° |

Calculated values. clockss.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure and properties of molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

For related heterocyclic systems, such as derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), Density Functional Theory (DFT) is a standard method to optimize molecular geometries and calculate electronic properties. For instance, calculations on BTBT derivatives often employ functionals like B3LYP or PBE0 with basis sets such as 6-31G** or def2-TZVp to determine ground-state energies and molecular orbital distributions. nih.govnih.govnih.gov Time-Dependent DFT (TD-DFT) is subsequently used to investigate excited-state properties and predict UV-Vis absorption spectra by calculating vertical excitation energies (S₀ → Sₙ transitions). nih.gov Such studies are crucial for understanding the photophysical behavior of these materials.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insight into conformational changes, intermolecular interactions, and the dynamics of binding processes. While no MD studies were found for 2,2'-Sulfonylbis(1-benzothiophene), this technique has been applied to understand the interaction of other complex heterocyclic molecules with biological targets or their packing in condensed phases. researchgate.net For example, MD simulations have been used to investigate the binding of enantiomers to chiral selectors and to clarify interactions within protein binding pockets. researchgate.net

Reaction Mechanism Modeling and Pathway Analysis

Theoretical modeling is a powerful tool for elucidating reaction mechanisms. For the synthesis of various benzothiophene derivatives, computational studies help to rationalize reaction outcomes and guide the development of new synthetic methods. synhet.com For example, mechanisms involving electrophilic or radical cyclization of precursors like 2-alkynylthioanisoles are often investigated to understand the transition states and intermediates leading to the final benzothiophene core. synhet.com Analysis of the reaction pathway for the oxidation of the sulfide (B99878) bridge in precursor molecules to the sulfone in 2,2'-Sulfonylbis(1-benzothiophene) would be a relevant area for future computational study.

Structure-Property Relationship Studies

Structure-property relationship studies aim to understand how molecular structure dictates physical, chemical, and biological properties. For benzothiophene derivatives, these studies often focus on how different substituents or oxidation states affect electronic properties, crystal packing, and biological activity. researchgate.net A recent study on oxidized BTBT derivatives demonstrated a clear relationship between the degree of sulfur oxidation and the resulting thermal stability and optoelectronic properties, with the oxidized forms showing increased thermal stability and enhanced fluorescence. nih.gov Such studies are vital for the rational design of new materials with tailored functionalities.

In Silico Modeling for Chemical Interactions and Property Prediction

In silico methods, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, are widely used in drug discovery to evaluate the potential of new compounds. Benzothiophene derivatives are often subjected to these analyses. researchgate.netnih.govmdpi.com Molecular docking is used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.govmdpi.com These computational techniques allow for the screening of virtual libraries and the prioritization of candidates for synthesis and biological testing, although no such studies have been published for 2,2'-Sulfonylbis(1-benzothiophene).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. The primary goal is to forecast the binding mode and affinity, often represented as a scoring function, which can indicate the strength of the interaction.

As of this writing, specific molecular docking studies for 2,2'-Sulfonylbis(1-benzothiophene) have not been reported in peer-reviewed literature. However, the methodology remains highly relevant for exploring its potential biological targets. Such a study would involve:

Obtaining or modeling the three-dimensional (3D) structure of 2,2'-Sulfonylbis(1-benzothiophene).

Identifying a protein target of interest, for which a 3D crystal structure is available.

Using docking software to place the ligand into the protein's binding site in various conformations.

Calculating the binding energy for each pose to identify the most stable and likely interaction.

For related benzothiophene derivatives, molecular docking has been instrumental. For instance, studies on bis(benzo[b]thiophen-2-yl) methanimine (B1209239) derivatives used docking to investigate their interactions and potential as antibacterial agents. nih.govresearchgate.net Similarly, docking simulations of 1-benzothiophene-2-carboxylic acid helped to elucidate its potential anti-inflammatory effects by modeling its fit into enzyme active sites. nih.gov For 2,2'-Sulfonylbis(1-benzothiophene), docking could be hypothetically employed to screen its activity against a range of targets, such as kinases, proteases, or nuclear receptors, to guide future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized molecules.

Specific QSAR models developed for 2,2'-Sulfonylbis(1-benzothiophene) are not available in current literature. The development of a QSAR model would require a dataset of structurally similar compounds with experimentally measured biological activities. The general process would be:

Synthesizing a library of derivatives of 2,2'-Sulfonylbis(1-benzothiophene) with varied substituents.

Measuring the biological activity of each compound against a specific target.

Calculating a wide range of molecular descriptors for each derivative.

Using statistical methods to build an equation that links the descriptors to the observed activity.

This approach has been successfully applied to other classes of benzothiophenes. For example, binary QSAR models were used to predict the therapeutic potential of bis benzothiophene Schiff bases for various diseases, including bacterial infections and obesity, which then guided in vitro testing. nih.govresearchgate.net A robust QSAR model for 2,2'-Sulfonylbis(1-benzothiophene) derivatives could similarly accelerate the discovery of potent analogs by predicting their efficacy before undertaking costly and time-consuming synthesis.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule, derived from its chemical structure. These descriptors are fundamental to QSAR and are widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is critical for assessing its drug-likeness.

While a comprehensive, experimentally validated ADMET profile for 2,2'-Sulfonylbis(1-benzothiophene) is not published, its key molecular descriptors can be calculated using various software platforms. These descriptors provide insight into its likely pharmacokinetic behavior. The table below presents a set of commonly calculated molecular descriptors and their relevance in drug discovery.

Table 1: Predicted Molecular Descriptors for 2,2'-Sulfonylbis(1-benzothiophene) and Their Significance

| Descriptor | Predicted Value* | Significance |

| Molecular Formula | C₁₆H₁₀O₂S₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 298.38 g/mol | Influences absorption and diffusion. Values <500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule). |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 - 5.0 | A measure of lipophilicity. Affects solubility, permeability across membranes, and metabolism. Values <5 are favorable (Lipinski's Rule). |

| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. Affects solubility and binding. Values ≤5 are preferred (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 2 (the sulfonyl oxygens) | The number of nitrogen or oxygen atoms. Affects solubility and binding. Values ≤10 are preferred (Lipinski's Rule). |

| Polar Surface Area (PSA) | ~43.4 Ų | The surface sum over all polar atoms. Influences membrane permeability and transport characteristics. Values <140 Ų are associated with better cell permeability. |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation. High numbers (>10) can indicate poor oral bioavailability due to conformational flexibility. |

Note: These values are estimations from standard computational algorithms and may vary slightly between different prediction software. They serve as a guide for predicting the compound's likely physicochemical properties.

These predicted descriptors suggest that 2,2'-Sulfonylbis(1-benzothiophene) generally aligns with the criteria for drug-likeness as defined by Lipinski's Rule of Five, making it an interesting scaffold for further investigation. Computational studies on other heterocyclic compounds often involve similar ADMET predictions to identify potential liabilities like mutagenicity or poor permeability early in the discovery process. mdpi.com

Research Applications in Materials Science

Organic Semiconductor Research

The transformation of the electron-rich thiophene (B33073) sulfur atom into an electron-poor sulfonyl group converts the benzothiophene (B83047) moiety from a traditional p-type (hole-transporting) material into an n-type (electron-transporting) or bipolar semiconductor. This capability is fundamental to its potential applications across a range of organic electronic devices.

The compound 2,2'-Sulfonylbis(1-benzothiophene) is a promising candidate for active channel materials in n-type and bipolar OFETs. While unoxidized benzothiophene derivatives like acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) are renowned for their high hole mobility in p-type transistors, the introduction of the sulfonyl bridge imparts strong electron-accepting characteristics. researchgate.netmdpi.com This makes the compound suitable for constructing n-type transistors, which are essential for the development of low-power complementary logic circuits that require both p-type and n-type semiconductors.

The performance of OFETs is critically dependent on the molecular packing in the solid state. The polar sulfonyl group in 2,2'-Sulfonylbis(1-benzothiophene) is expected to influence intermolecular interactions, potentially leading to highly ordered structures that facilitate efficient charge transport. nih.gov Research into related sulfonyl-bridged aromatic compounds demonstrates that molecular architecture directly impacts charge carrier mobility. rsc.org

Table 1: Representative OFET Performance of a Benzothiophene-Based Semiconductor

| Compound Family | Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|

This table shows the performance of a solution-processed acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) derivative, illustrating the typical performance of the unoxidized core structure. mdpi.com The development of high-mobility n-type devices based on the sulfonylbis(benzothiophene) core is an active area of research.

In the field of organic photovoltaics, there is a continuous search for novel non-fullerene acceptors (NFAs). The conversion of the benzothiophene unit into a strong electron acceptor makes 2,2'-Sulfonylbis(1-benzothiophene) a molecule of interest for this application. acs.org The efficiency of an OPV device is largely determined by the energy level alignment between the electron-donating and electron-accepting materials in the active layer.

The tunable nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the benzothiophene sulfone core allows for precise engineering to match various high-performance donor polymers. This optimization is crucial for achieving efficient exciton (B1674681) dissociation and charge generation. Studies on oxidized benzodithiophenes confirm that the introduction of sulfonyl groups effectively lowers the LUMO level, a key requirement for an electron acceptor. acs.org

The sulfonylbis(benzothiophene) structure is particularly relevant for applications in OLEDs, especially for achieving efficient blue emission, which remains a significant challenge in the field. Research on fused bis(benzothiophene-S,S-dioxide) systems, which share the core functional moiety, has shown that these molecules can serve as high-performance, non-doped blue emitters. researchgate.net

These materials exhibit high thermal stability and high photoluminescence quantum yields, two critical parameters for durable and efficient OLEDs. nih.govresearchgate.net The rigid structure combined with the electronic properties of the sulfonyl group can lead to deep blue emission with excellent color purity. The potential use of 2,2'-Sulfonylbis(1-benzothiophene) and its derivatives as either the primary emitter or a host material in the emissive layer of an OLED device is a key area of investigation.

Table 2: Performance of a Fused Bis(benzothiophene-S,S-dioxide) in a Non-Doped OLED

| Material | Emission Peak (nm) | Max. Current Efficiency (cd/A) | CIE Coordinates (x, y) |

|---|

Data from a study on a fused bis(benzothiophene-S,S-dioxide) molecule (FBTO-EHFF), demonstrating the potential of the benzothiophene sulfone core for achieving high-efficiency blue emission in OLEDs. researchgate.net

Development of Advanced Functional Materials

The ability to modify and control the fundamental properties of the benzothiophene scaffold through sulfur oxidation is a powerful strategy for designing advanced materials with tailored functions.

The oxidation of the sulfur atoms to form the sulfonyl bridge is the most critical feature for tuning the optoelectronic properties of 2,2'-Sulfonylbis(1-benzothiophene). This chemical modification has a profound impact on the molecule's electronic energy levels. mdpi.com

Electron Accepting Nature : The sulfonyl group is strongly electron-withdrawing, which significantly lowers the energy of the LUMO. This transforms the material from an electron donor to an electron acceptor. acs.org

Optical Properties : This electronic shift directly impacts the optical properties. Compared to the unoxidized benzothiophene, sulfone derivatives typically exhibit a red-shift in their absorption and emission spectra, moving the fluorescence towards the blue and green regions of the spectrum. acs.orgmdpi.com Studies on oxidized BTBT derivatives show that they can achieve exceptionally high fluorescence quantum yields, exceeding 98% in solution and 71% in the solid state. nih.gov

Table 3: Effect of Sulfur Oxidation on the Optical Properties of a BTBT Derivative

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| 2,7-diBr-BTBT | 361 | 412 | -6.04 | -2.10 |

| 2,7-diBr-BTBTDO (Dioxide) | 370 | 453 | -6.44 | -2.71 |

This table illustrates the systematic changes in optical and electronic properties upon oxidation of a dibromo-substituted BTBT, highlighting the tunability afforded by the sulfonyl group. mdpi.com

High thermal stability is essential for the operational lifetime and reliability of organic electronic devices, as performance can degrade under the heat generated during operation. nih.gov The inclusion of the polar sulfonyl group in 2,2'-Sulfonylbis(1-benzothiophene) significantly enhances its thermal robustness.

The strong dipole moment associated with the S=O bonds leads to increased intermolecular forces, resulting in higher melting points and decomposition temperatures (Td) compared to the non-sulfonated parent compounds. Research on BTBT S-oxides shows they are thermally stable at temperatures above 210 °C, with no phase transitions observed below this point. nih.gov Other highly stable organic semiconductors have demonstrated thermal stability in devices operating at up to 150 °C and decomposition temperatures exceeding 300-350 °C. frontiersin.org This enhanced stability makes materials based on the sulfonylbis(benzothiophene) core suitable for durable applications that require long-term performance under thermal stress.

Solution-Processability Considerations for Fabrication

The fabrication of organic electronic devices, such as organic field-effect transistors (OFETs), often relies on solution-based processing techniques. These methods, including spin-coating, dip-coating, and inkjet printing, offer significant advantages over traditional vacuum deposition, such as lower cost, scalability, and compatibility with flexible substrates. The solubility of the active material is a paramount consideration for these techniques.

While direct studies on the solution-processability of 2,2'-Sulfonylbis(1-benzothiophene) are not extensively documented, research on structurally related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives provides valuable insights. The introduction of alkyl side chains to the BTBT core is a common strategy to enhance solubility in organic solvents, a critical factor for solution-processable applications. For instance, 2,7-dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (C8-BTBT) has been successfully used in solution-processed OFETs. This suggests that appropriate functionalization of the 2,2'-Sulfonylbis(1-benzothiophene) core could similarly render it suitable for solution-based fabrication methods.

Furthermore, the choice of solvent and processing conditions plays a crucial role in controlling the morphology and crystallinity of the deposited thin film, which in turn dictates the performance of the electronic device. For related benzothiophene derivatives, solvents such as toluene, chloroform, and dichlorobenzene have been utilized. The optimization of these parameters would be essential for realizing high-performance devices based on 2,2'-Sulfonylbis(1-benzothiophene).

Photophysical and Electrochemical Considerations for Material Design

The design of novel materials for optoelectronic applications necessitates a thorough understanding of their photophysical and electrochemical properties. The sulfonyl bridge in 2,2'-Sulfonylbis(1-benzothiophene) is expected to significantly influence these characteristics compared to its non-sulfonylated benzothiophene counterparts.

Recent studies on the impact of sulfur oxidation in BTBT derivatives have shown that the resulting sulfones exhibit markedly different properties. Oxidation of the sulfur atoms leads to a significant alteration of the crystal packing, an increase in thermal stability, and enhanced emission properties with high quantum yields. nih.gov Specifically, the oxidation of 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene to its dioxide and tetraoxide forms resulted in a red-shift of both the absorption and emission maxima. nih.gov This tuning of the optical bandgap is a critical aspect of designing materials for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The electrochemical properties are also profoundly affected by the presence of the sulfonyl group. The sulfonyl group is strongly electron-withdrawing, which is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of 2,2'-Sulfonylbis(1-benzothiophene). This can lead to improved air stability of the material, as a lower HOMO level makes it less susceptible to oxidation.

Investigations into the electrochemical synthesis of sulfonated benzothiophenes have provided methods for their preparation and have highlighted the electrochemical behavior of these systems. organic-chemistry.org The cyclic voltammetry of related sulfonyl-containing thiophene derivatives often shows reversible reduction waves, indicating their potential as n-type or ambipolar semiconductors.

Below is a table summarizing the expected impact of the sulfonyl group on the properties of benzothiophene-based materials, based on data from related compounds.

| Property | Unmodified Benzothiophene | 2,2'-Sulfonylbis(1-benzothiophene) (Expected) |

| Solubility | Generally low in common organic solvents | Potentially low, may require functionalization with alkyl chains for solution processing. |

| Thermal Stability | Moderate | Increased due to strong intermolecular interactions. nih.gov |

| Absorption/Emission | Typically in the UV-blue region | Red-shifted absorption and emission compared to the parent benzothiophene. nih.gov |

| Fluorescence Quantum Yield | Variable | Potentially enhanced. nih.gov |

| HOMO/LUMO Energy Levels | Higher | Lowered due to the electron-withdrawing nature of the sulfonyl group. |

| Charge Carrier Transport | Predominantly p-type | Potential for n-type or ambipolar behavior. |

This table is based on trends observed in structurally related compounds and represents expected properties.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Currently, dedicated research focusing exclusively on 2,2'-Sulfonylbis(1-benzothiophene) is limited. However, the broader families of benzothiophene (B83047) derivatives and diaryl sulfones are the subject of intensive investigation. Benzothiophenes are recognized as privileged structures in medicinal chemistry and are integral components of various pharmaceuticals. tandfonline.com In materials science, derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) are celebrated for their high charge carrier mobility, making them star candidates for organic field-effect transistors (OFETs) and other organic electronic devices. acs.orgnih.govresearchgate.net

The sulfonyl group, a strong electron-withdrawing moiety, is a key component in a range of therapeutic agents, including antibacterial drugs and agents for managing diabetes. tandfonline.comresearchgate.netnih.gov The incorporation of a sulfonyl group can significantly modulate the electronic properties and molecular conformation of a compound. nih.gov The oxidation of benzodithiophenes to their corresponding bis-sulfones, for instance, transforms them from electron-donating to electron-accepting molecules. acs.org This fundamental understanding of the parent structures provides a solid foundation for predicting the properties and potential applications of 2,2'-Sulfonylbis(1-benzothiophene).

Emerging Synthetic Methodologies

The synthesis of 2,2'-Sulfonylbis(1-benzothiophene) would likely involve the formation of the central diaryl sulfone bridge or the construction of the benzothiophene rings onto a pre-existing sulfonyl core. Several modern synthetic strategies could be adapted for this purpose.

One promising approach involves the palladium-catalyzed three-component coupling of two aryl lithium species with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). chemistryviews.org This method offers a convergent and flexible route to a wide array of diaryl sulfones. chemistryviews.org Another emerging strategy is the transition-metal-free synthesis of diaryl sulfones from the reaction of in situ generated arynes with thiosulfonates, which proceeds under mild conditions with high yields. organic-chemistry.org

Furthermore, direct C-H functionalization represents a powerful tool for C-S bond formation, minimizing the need for pre-functionalized starting materials and enhancing atom economy. researchgate.netrsc.org An electrochemical method for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates also highlights a green and efficient pathway that could potentially be adapted. organic-chemistry.org

A selection of modern synthetic methods for related structures is presented in the table below.

| Synthetic Method | Description | Key Features | Reference(s) |

| Palladium-Catalyzed Three-Component Coupling | Convergent synthesis from two aryl lithium species and a sulfur dioxide surrogate. | High versatility and applicability to a broad range of substrates. | chemistryviews.org |

| Aryne-Thiosulfonate Coupling | Transition-metal-free reaction of arynes with thiosulfonates. | Mild conditions, high yields, and scalability. | organic-chemistry.org |

| Direct C-H Sulfonylation | Palladium-catalyzed direct introduction of a sulfonyl group to a C-H bond. | High atom economy and reduced need for pre-functionalization. | rsc.org |

| Electrochemical Sulfonation | Tandem radical addition-cyclization of 2-alkynylthioanisoles and sodium sulfinates. | Oxidant- and catalyst-free conditions, environmentally friendly. | organic-chemistry.org |

| Ullmann-type C-S Coupling | Copper-catalyzed coupling of aryl halides with sulfur sources. | A classic and still relevant method for C-S bond formation. | researchgate.net |

Advanced Computational Insights

Computational chemistry offers a powerful lens through which to predict the structural and electronic properties of 2,2'-Sulfonylbis(1-benzothiophene) before its synthesis. Density Functional Theory (DFT) calculations are a common tool for investigating such molecules. escholarship.org For instance, computational studies on sulfonylurea herbicides have demonstrated how the sulfonyl group influences the charge distribution and conformational flexibility of the entire molecule. acs.org

For 2,2'-Sulfonylbis(1-benzothiophene), it is anticipated that the sulfonyl group will act as a strong electron-withdrawing group, significantly lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted benzothiophene. This is supported by studies on oxidized benzodithiophenes, where the introduction of sulfone groups led to red-shifted absorption and emission spectra. acs.org The geometry of the molecule is also expected to be non-planar, with the sulfonyl group creating a distinct three-dimensional structure.

Semiempirical calculations on other sulfonyl-containing materials have shown that while the sulfone group provides slightly lower molecular hyperpolarizabilities than a nitro group, it offers greater transparency in the visible spectrum, which can be advantageous for certain applications. nyu.edu

A summary of predicted computational insights is provided below.

| Property | Predicted Trend for 2,2'-Sulfonylbis(1-benzothiophene) | Basis from Related Compounds | Reference(s) |

| HOMO/LUMO Energy | Lowered energy levels compared to benzothiophene. | The sulfonyl group is a strong electron acceptor. | acs.org |

| Electron Distribution | Electron density drawn towards the sulfonyl bridge. | Studies on sulfonyl-containing compounds show this trend. | acs.org |

| Molecular Geometry | Non-planar, with a tetrahedral sulfur center. | The typical geometry of sulfones. | nih.gov |

| Optical Properties | Potential for red-shifted absorption and emission. | Observed in oxidized benzodithiophenes. | acs.org |

Prospects for Novel Material Architectures

The unique combination of the electron-rich benzothiophene moieties and the electron-withdrawing sulfonyl bridge positions 2,2'-Sulfonylbis(1-benzothiophene) as a promising building block for novel material architectures. The non-planar structure could disrupt close packing in the solid state, potentially leading to materials with interesting amorphous properties.

In the realm of organic electronics, derivatives of benzothiophene, particularly BTBT, are at the forefront of research for high-performance organic semiconductors. acs.orgnih.govrsc.orgmdpi.com The introduction of a sulfonyl group could be a strategy to tune the electronic properties, for example, by creating n-type or ambipolar materials from the typically p-type benzothiophene scaffold.

Furthermore, polymers incorporating sulfone and ether linkages are known for their excellent thermal and mechanical properties. taylorandfrancis.com Sulfone-containing polymers also exhibit interesting properties for applications such as flame retardants and membranes. chemistryviews.orgacs.org By incorporating 2,2'-Sulfonylbis(1-benzothiophene) as a monomer, it may be possible to design new polymers with a unique combination of electronic conductivity, thermal stability, and specific solubility characteristics.

The potential applications are summarized in the following table.

| Material Architecture | Potential Application | Rationale | Reference(s) |

| Organic Semiconductors | n-type or ambipolar transistors, organic photovoltaics. | Tuning of electronic properties by the sulfonyl group. | acs.orgnih.govacs.org |

| Functional Polymers | High-performance thermoplastics, flame retardants, membranes. | The sulfone group imparts desirable thermal and chemical properties. | chemistryviews.orgtaylorandfrancis.comacs.org |

| Nonlinear Optical Materials | Devices for optical communications and data storage. | The combination of donor and acceptor moieties can lead to high hyperpolarizabilities. | nyu.edu |

| Luminescent Materials | Organic light-emitting diodes (OLEDs). | The rigid benzothiophene core can promote efficient emission. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.